Cas no 1705874-23-2 (N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide structure](https://ja.kuujia.com/scimg/cas/1705874-23-2x500.png)
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-β-phenylbenzenepropanamide
- N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide
- F6414-3223
- AKOS024555988
- N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide
- 1705874-23-2
-
- インチ: 1S/C25H27NO4/c1-29-23-14-13-20(15-24(23)30-2)22(27)17-26-25(28)16-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21-22,27H,16-17H2,1-2H3,(H,26,28)
- InChIKey: JWPRXVBEWNWVEB-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=C(C=1)OC)OC)CNC(CC(C1C=CC=CC=1)C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 405.19400834g/mol
- どういたいしつりょう: 405.19400834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 483
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 67.8Ų
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-3223-30mg |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
1705874-23-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6414-3223-25mg |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
1705874-23-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6414-3223-5μmol |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
1705874-23-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-3223-20mg |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
1705874-23-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6414-3223-3mg |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
1705874-23-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-3223-4mg |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
1705874-23-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6414-3223-40mg |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
1705874-23-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6414-3223-20μmol |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
1705874-23-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-3223-10mg |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
1705874-23-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-3223-15mg |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
1705874-23-2 | 15mg |
$89.0 | 2023-09-09 |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamideに関する追加情報
Research Brief on N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide (CAS: 1705874-23-2)
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide (CAS: 1705874-23-2) is a synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a dimethoxyphenyl and diphenylpropanamide moiety, has been the subject of several studies aimed at exploring its potential therapeutic applications. The compound's molecular structure suggests possible interactions with various biological targets, making it a promising candidate for drug development.
Recent research has focused on elucidating the pharmacological properties of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide. Preliminary studies indicate that the compound exhibits significant activity in modulating specific signaling pathways, particularly those involved in inflammation and neurodegeneration. For instance, in vitro assays have demonstrated its ability to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are critical targets in the treatment of inflammatory and neurological disorders.
In addition to its enzyme inhibitory effects, N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide has shown promise in preclinical models of neurodegenerative diseases. A recent study published in the Journal of Medicinal Chemistry reported that the compound could cross the blood-brain barrier and exhibit neuroprotective effects in a mouse model of Alzheimer's disease. The researchers attributed these effects to the compound's ability to reduce oxidative stress and amyloid-beta aggregation, two hallmark pathological features of the disease.
The synthesis and optimization of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide have also been a focus of recent investigations. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic properties, such as enhanced solubility and bioavailability. These developments are critical for advancing the compound into clinical trials and ensuring its efficacy and safety in human subjects.
Despite these promising findings, challenges remain in the development of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide as a therapeutic agent. Issues such as potential off-target effects, metabolic stability, and formulation optimization need to be addressed in future studies. However, the compound's unique pharmacological profile and structural versatility make it a valuable tool for further research in chemical biology and drug discovery.
In conclusion, N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide (CAS: 1705874-23-2) represents a promising candidate for the treatment of inflammatory and neurodegenerative diseases. Ongoing research efforts are expected to provide deeper insights into its mechanisms of action and therapeutic potential, paving the way for its eventual clinical application.
1705874-23-2 (N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide) 関連製品
- 1806316-84-6(3-Hydroxy-4-nitropyridine-2-acetonitrile)
- 1824393-21-6(Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate)
- 1807206-13-8(4-Chloro-2-iodo-5-nitropyridine)
- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)
- 2172194-92-0(tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate)
- 2171517-43-2(1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-2-carboxylic acid)
- 2055048-57-0(Fmoc-PEG4-Ala-Ala-Asn-PAB)
- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)
- 1187931-76-5((S)-tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate)
- 866153-17-5(1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)



